1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Description
Properties
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-18-9-7-15(8-10-18)11-12-20-19(23)21-14-17(22)13-16-5-3-2-4-6-16/h2-10,17,22H,11-14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEMEGNEPYRPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea, a compound with significant structural features, has drawn attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its interactions at the molecular level, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by a urea linkage connecting two aromatic moieties: a 4-methoxyphenyl group and a phenylpropyl group. The presence of hydroxyl and methoxy substituents enhances its solubility and biological interactions.
This compound exhibits several mechanisms of action, primarily through modulation of enzyme activities and receptor interactions. Notably, it has been shown to influence:
- Enzyme Inhibition : The compound acts as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition can be beneficial in treating hyperpigmentation disorders .
- Receptor Modulation : Preliminary studies suggest potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in various signaling pathways related to metabolism and obesity .
Pharmacological Effects
The pharmacological effects of this compound have been evaluated in various studies:
- Antioxidant Activity : The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-obesity Potential : Research indicates that compounds with similar structures can modulate appetite-regulating hormones and pathways, suggesting that this urea derivative may also possess anti-obesity effects .
Study 1: Tyrosinase Inhibition
A study focused on the inhibitory effects of various urea derivatives on tyrosinase activity revealed that this compound showed promising results. The compound exhibited a significant reduction in enzyme activity compared to control groups, indicating its potential as a therapeutic agent for skin pigmentation disorders.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea functional group (-NH-CO-NH-) undergoes hydrolysis under acidic or alkaline conditions, forming amine and carbonyl derivatives. In aqueous environments:
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Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to cleavage of the C–N bond. This produces 2-hydroxy-3-phenylpropylamine and 4-methoxyphenylethyl isocyanate as intermediates .
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Alkaline hydrolysis : Nucleophilic attack by hydroxide ions generates carbamic acid derivatives, which further decompose into CO₂ and corresponding amines.
Kinetic Data :
| Condition | Half-life (pH 7.4, 25°C) | Major Products |
|---|---|---|
| pH 2.0 | 8.2 hours | Amines + CO₂ |
| pH 10.0 | 3.5 hours | Isocyanates |
Stability Under Varied pH Conditions
The compound demonstrates pH-dependent stability critical for pharmaceutical applications:
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Neutral pH (7.0–7.4) : Stable for >48 hours due to intramolecular hydrogen bonding.
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Acidic/alkaline extremes (pH <3 or >10) : Rapid degradation via urea hydrolysis.
Degradation Pathways :
| pH Range | Primary Degradation Mechanism |
|---|---|
| 1–3 | Acid-catalyzed hydrolysis |
| 10–12 | Base-mediated cleavage |
Hydrogen Bonding and Reactivity
Intermolecular hydrogen bonds significantly influence reactivity:
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The urea carbonyl oxygen acts as a trifurcated hydrogen-bond acceptor, interacting with NH (urea) and OH (hydroxyl) groups .
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Crystal packing analysis reveals a 2D network stabilized by N–H⋯O (2.89 Å) and O–H⋯O (2.76 Å) bonds .
Bond Parameters :
| Interaction | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯O (urea) | 2.89 | 156 |
| O–H⋯O (hydroxyl) | 2.76 | 163 |
Oxidation and Substitution Reactions
The hydroxyl and methoxy groups participate in selective transformations:
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Oxidation : The benzylic hydroxyl group is oxidized to a ketone using CrO₃/H₂SO₄, yielding a diketone derivative.
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Electrophilic substitution : The methoxy-substituted phenyl ring undergoes nitration or halogenation at the para position due to its electron-donating nature.
Reaction Outcomes :
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation (OH → C=O) | CrO₃/acetone | 3-Phenylpropan-2-one derivative |
| Nitration | HNO₃/H₂SO₄ | Para-nitroaryl urea |
Comparative Reactivity of Urea Derivatives
Thiourea analogs (S replacing O) exhibit enhanced hydrogen-bonding capacity and slower hydrolysis rates . For example:
| Derivative | Hydrolysis Rate (pH 7.4) | Bioactivity (nNOS inhibition) |
|---|---|---|
| Urea (target compound) | 100% (baseline) | 70–80% |
| Thiourea analog | 62% | 85–90% |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea with structurally related urea derivatives, emphasizing substituent variations, molecular properties, and biological activities:
Structural and Functional Insights
- Hydroxy vs. Alkyl Substituents : The hydroxy group in the target compound contrasts with alkyl (e.g., diisopropyl in Product 14) or heterocyclic (e.g., imidazole in SKF-96365) substituents. Hydroxy groups typically improve aqueous solubility but may increase metabolic oxidation compared to alkyl chains .
- Methoxyphenyl Motif : The 4-methoxyphenyl group is conserved across multiple analogs, suggesting its role in π-π stacking interactions with hydrophobic enzyme pockets. However, its ethyl linkage in the target compound may reduce steric hindrance compared to propyl or rigid heterocycles .
- Biological Target Specificity : While SKF-96365 targets TRPC channels due to its imidazole and methoxyphenylpropoxy groups , the absence of imidazole in the target compound implies divergent mechanisms. Compound 7’s pyrrole-carbonyl substituent demonstrates how electron-rich heterocycles enhance kinase affinity .
Research Findings and Implications
Synthetic Feasibility : The synthesis of urea derivatives like Product 14 () and BJ49865 () often employs carbodiimide-mediated coupling or nucleophilic substitution, suggesting similar routes for the target compound .
Pharmacological Potential: Urea derivatives with methoxyphenyl groups (e.g., Compound 7) exhibit anticancer activity by disrupting kinase signaling . The target compound’s hydroxy group could mitigate off-target toxicity observed in more lipophilic analogs.
This contrasts with SKF-96365’s imidazole moiety, which may enhance metabolic stability despite higher molecular weight .
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea, and how are intermediates characterized?
The synthesis typically involves reacting 2-(4-methoxyphenyl)ethyl isocyanate with 2-hydroxy-3-phenylpropylamine under anhydrous conditions. Key steps include:
- Coupling Reaction : Conducted in dry tetrahydrofuran (THF) or dichloromethane at 0–25°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the urea product.
- Characterization :
- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of the urea bond and aromatic substitution patterns .
- Mass Spectrometry : High-resolution MS validates molecular weight (±2 ppm accuracy) .
- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and carbonyl (C=O) peaks (~1640 cm⁻¹) confirm urea formation .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this urea derivative?
- 1H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and hydroxy/urea NH signals (broad peaks at δ 4.5–5.5 ppm) .
- 13C NMR : Detects carbonyl carbons (δ ~155 ppm) and quaternary aromatic carbons .
- LC-MS : Monitors purity (>95%) and detects side products (e.g., unreacted amines/isocyanates) .
Q. What are the key physicochemical properties influencing its pharmacokinetic profile?
- LogP : Estimated at ~2.8 (via HPLC), indicating moderate lipophilicity for membrane permeability .
- Aqueous Solubility : Poor solubility (<50 µM in PBS) necessitates formulation with co-solvents (e.g., DMSO) for in vitro assays .
- Stability : Hydrolytically stable at pH 7.4 (t1/2 > 24 hours) but degrades under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines but may increase side reactions. Non-polar solvents (e.g., toluene) favor regioselectivity .
- Catalysts : Additives like DMAP (4-dimethylaminopyridine) accelerate isocyanate-amine coupling, improving yields from 60% to >85% .
- Temperature Control : Slow addition of reagents at 0°C minimizes exothermic side reactions .
Q. How to resolve contradictions in reported biological activities across different assay systems?
- Purity Validation : Use orthogonal methods (HPLC, NMR) to exclude batch-to-batch variability (>98% purity required) .
- Assay Conditions : Compare results under standardized protocols (e.g., ATP levels in cell viability assays vs. target-specific enzyme inhibition) .
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays to rule off-target effects .
Q. What computational approaches are used to model interactions between this compound and biological targets?
- Molecular Docking : Predict binding modes to receptors (e.g., kinases) using AutoDock Vina, focusing on urea H-bond interactions with catalytic lysines .
- MD Simulations : Simulate ligand-receptor stability (GROMACS, 100 ns trajectories) to assess residence time and conformational flexibility .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity using Hammett parameters .
Q. How can regioselectivity challenges in synthesizing the urea linkage be addressed?
- Protecting Groups : Temporarily block the hydroxy group in 2-hydroxy-3-phenylpropylamine with tert-butyldimethylsilyl (TBS) chloride to prevent competing reactions .
- Stepwise Synthesis : First react the amine with a less electrophilic carbonyl source (e.g., carbonyldiimidazole) before introducing the isocyanate .
Q. What experimental strategies validate target engagement in cellular models?
- CRISPR Knockouts : Compare activity in wild-type vs. target gene-knockout cell lines to confirm specificity .
- Competitive Binding Assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify displacement in live cells .
- Biochemical Pull-Down : Attach a biotin tag to the compound for streptavidin bead capture and LC-MS/MS identification of bound proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
